2,5-dimethyl-2-phenyl-3(2H)-furanone
Description
Significance of Furanone Ring Systems in Advanced Organic Synthesis
The furanone ring system is an indispensable motif in the field of organic synthesis, largely due to its prevalence in biologically active compounds of both natural and synthetic origin. acs.org As a structural component, it provides a rigid, oxygenated scaffold that can be readily functionalized, making it an attractive starting point for the design and synthesis of complex molecules and new therapeutic agents. thieme.deresearchgate.net The utility of the furanone core is demonstrated by its presence in numerous natural products that exhibit potent biological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
The furanone nucleus is considered a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its presence in a molecule can significantly influence properties like receptor binding, metabolic stability, and bioavailability. Consequently, the synthesis of furanone derivatives is a prime interest for medicinal chemists aiming to develop novel drugs with improved efficacy and therapeutic indices. researchgate.net The exploration of furanone chemistry has led to the discovery of compounds across numerous therapeutic categories, including analgesic, anticancer, antibacterial, and antifungal agents. acs.orgresearchgate.net
Below is a table of selected natural products that feature the 3(2H)-furanone core, highlighting the structural diversity and biological relevance of this scaffold.
| Natural Product | Source | Noted Biological Activity |
| Bullatenone | Myrtus communis (Myrtle) | Aromatic compound |
| Geiparvarin | Geijera parviflora | Antitumor |
| Jatrophone | Jatropha gossypiifolia | Antitumor |
| Eremantholide A | Eremanthus elaeagnus | Cytotoxic |
| Inotilone | Inonotus sp. (Mushroom) | Cyclooxygenase (COX) Inhibitor |
This table presents examples of natural products containing the 3(2H)-furanone structural unit. acs.orgorganic-chemistry.orgresearchgate.net
Contextualizing 2,5-dimethyl-2-phenyl-3(2H)-furanone within Substituted 3(2H)-Furanone Derivatives
The target compound of this article, this compound, is a specific example of a trisubstituted 3(2H)-furanone derivative. Its structure is defined by a furanone core with methyl groups at the C2 and C5 positions and a phenyl group also at the C2 position. The presence of two substituents on the C2 carbon creates a quaternary center, a structural feature that can present unique synthetic challenges and opportunities.
While specific research literature focusing exclusively on this compound is limited, its chemical nature can be understood by examining synthetic methods for structurally similar 2,2,5-trisubstituted 3(2H)-furanones. The synthesis of such highly substituted furanones often requires modern catalytic methods capable of constructing the C2-quaternary center with high efficiency and selectivity. For instance, rhodium(II)-catalyzed processes involving acceptor-acceptor carbenes have been developed to provide access to 2,2,4,5-tetrasubstituted 3(2H)-furanones under mild conditions. organic-chemistry.org Similarly, methods employing mercury reagents with a polymer support (Hg/Nafion-H) acting on 4-hydroxy-2-alkynones have been shown to produce 2,2,5-trisubstituted 3(2H)-furanones. oup.com
The substituents on the furanone ring play a critical role in defining the molecule's chemical properties and potential applications.
Phenyl Group (C2): The aromatic phenyl ring introduces steric bulk and electronic effects, influencing the molecule's reactivity, solubility, and potential for pi-stacking interactions in biological systems.
Methyl Group (C2): Along with the phenyl group, this substituent creates the quaternary stereocenter, locking the conformation at this position.
Methyl Group (C5): Substitution at the C5 position is common in many furanone-containing natural products and can be crucial for biological activity.
The specific arrangement of these groups in this compound places it within a class of synthetic targets valuable for chemical library generation and as potential intermediates for more complex molecules.
Evolution of Synthetic Strategies for 3(2H)-Furanone Scaffolds
The synthesis of the 3(2H)-furanone core has evolved significantly over the decades, moving from classical condensation reactions to highly sophisticated catalytic transformations. This progression has enabled chemists to access a broader range of substituted furanones with greater efficiency and control.
One of the foundational methods for furan (B31954) synthesis is the Paal-Knorr synthesis , first reported in 1884. wikipedia.org This acid-catalyzed cyclization of 1,4-dicarbonyl compounds remains one of the most important methods for preparing furan rings. organic-chemistry.org While classically used for furans, variations of the underlying principle of cyclizing a 1,4-dicarbonyl precursor are central to many furanone syntheses.
In more recent times, research has focused on developing more versatile and milder synthetic routes. These modern strategies often rely on transition-metal catalysis to achieve transformations that are difficult under classical conditions. Key developments include:
Gold-Catalyzed Cyclizations: Gold catalysts, often in the form of Au(I) or Au(III) complexes, have proven highly effective in cyclizing γ-hydroxyalkynones or other suitable acyclic precursors to yield substituted 3(2H)-furanones under mild conditions. acs.orgorganic-chemistry.org
Rhodium and Palladium Catalysis: The unique reactivity of rhodium and palladium has been harnessed to promote complex cascade reactions. For example, a combination of Rh(II) and Pd(0) catalysts can facilitate a cyclization/allylic alkylation cascade to efficiently build highly substituted 3(2H)-furanones with C2-quaternary centers. organic-chemistry.org
Cycloisomerization Reactions: Another important strategy is the cycloisomerization of precursors like allenic hydroxyketones. These reactions can sometimes be achieved in environmentally benign solvents like water and without the need for expensive metal catalysts. organic-chemistry.org
Base-Induced Cyclizations: Simple and rapid protocols have been developed, such as the base-induced intramolecular cyclization of specific sulfonium (B1226848) salts, which can produce 5-aryl-3(2H)-furanones in excellent yields under ambient conditions. organic-chemistry.org
The table below summarizes some of the key synthetic approaches to the 3(2H)-furanone scaffold.
| Synthetic Strategy | Key Reagents/Catalysts | Starting Materials (Example) | Key Features |
| Paal-Knorr Type | Acid (H₂SO₄, TFA) | 1,4-Dicarbonyl compounds | Classical, foundational method. organic-chemistry.orgwikipedia.org |
| Gold-Catalyzed Cyclization | AuCl, AgOTf | γ-Hydroxyalkynones | Mild conditions, high efficiency. organic-chemistry.org |
| Rhodium/Palladium Cascade | Rh(II)/Pd(0) complexes | α-Diazo-δ-keto-esters | Forms C2-quaternary centers. organic-chemistry.org |
| Cycloisomerization | Water (catalyst-free) or Metal Catalysts | Allenic hydroxyketones | Can be environmentally friendly. organic-chemistry.org |
| Base-Induced Cyclization | Base (e.g., hydroxide) | (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts | Rapid, mild conditions. organic-chemistry.org |
This evolution from harsh, classical methods to sophisticated, catalyst-driven strategies has profoundly expanded the accessibility and structural diversity of the 3(2H)-furanone chemical space, paving the way for new discoveries in materials science and medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2,5-dimethyl-2-phenylfuran-3-one |
InChI |
InChI=1S/C12H12O2/c1-9-8-11(13)12(2,14-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
VLVRWYWSWZZGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(O1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2,5 Dimethyl 2 Phenyl 3 2h Furanone and 3 2h Furanone Systems
Electrophilic and Nucleophilic Additions to the Furanone Core
The reactivity of the 3(2H)-furanone ring is largely dictated by the conjugated system, which renders the C4 and C5 positions susceptible to nucleophilic attack, while the carbonyl oxygen is a site for electrophilic interaction. libretexts.orgyoutube.com
Nucleophilic Addition: The carbon-carbon double bond within the furanone ring is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This makes the β-carbon (C4) particularly electrophilic and prone to conjugate or 1,4-addition by nucleophiles. acs.org This type of reaction, also known as a Michael addition, is a fundamental transformation for this class of compounds. A variety of nucleophiles, including thiols and amines, can add to the activated alkene of the furanone system. acs.org For instance, the reaction of 3(2H)-furanones with nitrogen-containing nucleophiles can lead to either addition products or even ring-opening and recyclization, depending on the nature of the nucleophile and the reaction conditions. researchgate.net
Electrophilic Addition: Electrophiles typically attack the carbonyl oxygen of the furanone core. libretexts.org Protonation of the carbonyl oxygen under acidic conditions, for example, activates the molecule for subsequent nucleophilic attack. youtube.com While direct electrophilic addition to the carbon-carbon double bond is less common due to its electron-deficient nature, reactions can be facilitated by specific catalysts or substituents that alter the electron density of the ring.
The general reactivity of the carbonyl group can be summarized by the principle that electrophiles are drawn to the oxygen atom, while nucleophiles target the carbonyl carbon (in 1,2-addition) or the β-carbon (in 1,4-addition). libretexts.org
Cycloaddition Reactions: Thermal and Photochemical Pathways
Cycloaddition reactions are powerful tools for constructing cyclic systems, and 3(2H)-furanones serve as versatile partners in these transformations, particularly under photochemical conditions.
Intramolecular [2+2] photocycloaddition involves the light-induced reaction of two double bonds within the same molecule to form a cyclobutane (B1203170) ring. nsf.gov In systems where a 3(2H)-furanone moiety is tethered to another alkene unit by a suitable linker, irradiation can lead to the formation of complex, polycyclic architectures. acs.org The regioselectivity of these reactions, often classified as "straight" or "crossed" additions, is dependent on the length and nature of the tether connecting the two reactive units. nsf.gov These intramolecular cycloadditions have been utilized in the synthesis of intricate molecular frameworks, including cage compounds. acs.org
Intermolecular [2+2] photocycloadditions between 3(2H)-furanones and various alkenes provide a direct route to cyclobutane-fused lactones. nih.gov These reactions are typically induced by UVC irradiation (around 254 nm). beilstein-journals.orgresearchgate.net The reaction proceeds by the photoexcitation of the furanone's carbon-carbon double bond, which then reacts with a ground-state alkene molecule. nih.govbeilstein-journals.org
Studies on the UVC-induced photoaddition of furanones with alkenes like cyclopentene (B43876) and 2,3-dimethylbut-2-ene have shown that these reactions can form cyclobutane products. nih.govbeilstein-journals.orgnih.gov The efficiency and rate of these cycloadditions can be significantly enhanced by using microflow photochemical reactors, which allow for better light penetration and minimize product decomposition compared to conventional batch reactors. beilstein-journals.orgresearchgate.net
Table 1: UVC-Induced [2+2] Cycloaddition of a Furanone with Alkenes
| Alkene | Reaction Conditions | Conversion (%) | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopentene | Batch (Quartz tube), 5 h | ~99 | 71 | nih.gov |
| Cyclopentene | Microflow, 90 min | ~99 | - | researchgate.net |
| 2,3-Dimethylbut-2-ene | Batch (Quartz tube), 8 h | 99 | 30 | nih.gov |
| 2,3-Dimethylbut-2-ene | Microflow, 60 min | 45 | - | researchgate.net |
Data is illustrative of typical results from studies comparing batch and microflow conditions. nih.govresearchgate.net
The mechanism of these photocycloadditions often involves the formation of a triplet 1,4-biradical intermediate after the initial addition of the excited furanone to the alkene. This intermediate then undergoes spin inversion and ring closure to yield the final cyclobutane product. ysu.am
Radical Reactions and Their Stereocontrol
In addition to direct photoexcitation, the reactivity of 3(2H)-furanones can be mediated by triplet sensitizers, such as acetone. Upon irradiation, the sensitizer (B1316253) is excited to its triplet state and then transfers this energy to the furanone, generating the furanone's π,π* triplet state. nih.gov
This excited triplet state is capable of undergoing intramolecular hydrogen abstraction if a suitable hydrogen donor is present elsewhere in the molecule. nih.govuasz.sn For example, in furanone derivatives with a tethered tetrahydropyran (B127337) ring, the excited furanone can abstract a hydrogen atom from the tetrahydropyran moiety. This process generates a biradical intermediate, consisting of an oxoallyl radical on the furanone part and a tetrahydropyranyl radical. Subsequent radical combination can lead to the formation of a new carbon-carbon bond, effectively adding the pyranyl group to the furanone ring. nih.gov
The stereoselectivity of these reactions is highly dependent on the conformation of the substrate and the relative configuration of stereocenters within the molecule. nih.gov Computational studies have been used to calculate the activation barriers for hydrogen abstraction from different positions, providing insight into the factors that control the reaction's outcome. nih.gov In some cases, competitive processes like back-hydrogen transfer can occur, leading to epimerization of the starting material. nih.govuasz.sn
Ring Transformations and Rearrangement Mechanisms
The 3(2H)-furanone scaffold can undergo various ring transformations and rearrangements, often triggered by oxidation, heat, or acid catalysis. These reactions can lead to the formation of different heterocyclic or acyclic structures.
For example, the oxidation of allenic ketones can serve as a pathway to 3(2H)-furanones. Swern oxidation of certain allenic alcohols produces allenic ketones, which upon further oxidation with reagents like osmium tetroxide, can yield 3(2H)-furanones after a dehydration step. researchgate.net This suggests that furanones can be intermediates in the oxidative rearrangement of other precursors. researchgate.net
Furthermore, allene (B1206475) oxides, which can be formed from the epoxidation of allenes, have been shown to rearrange to 3(2H)-furanones upon thermolysis. researchgate.net This indicates a mechanistic link between these strained three-membered rings and the more stable five-membered furanone system. Acid-catalyzed cycloisomerization of allenic hydroxyketones also provides a direct route to the 3(2H)-furanone ring system. organic-chemistry.org These transformations highlight the furanone ring as a thermodynamically favorable structure accessible from various precursors through rearrangement pathways.
Oxa-Nazarov Cyclization Pathways
The oxa-Nazarov cyclization stands as a significant method for the construction of the 3(2H)-furanone ring system. This reaction is analogous to the classic Nazarov cyclization, which involves the 4π-conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone. In the oxa-Nazarov variant, a divinyl ketone analogue containing an oxygen atom in the backbone undergoes cyclization to yield the five-membered oxygen-containing heterocycle.
The reaction is typically promoted by Lewis or Brønsted acids, which facilitate the formation of a key pentadienyl cation intermediate. Various catalytic systems have been developed to effect this transformation efficiently. For instance, a combination of a chiral phosphoric acid and FeBr₃ has been utilized for the diastereo- and enantioselective oxa-Nazarov cyclization-Michael addition of conjugated 1,2-diketones, affording chiral 3(2H)-furanones. acs.org Another effective system employs p-toluenesulfonic acid (p-TsOH) in conjunction with a halotrimethylsilane for the cycloketonization of γ-hydroxyl ynones, leading to polysubstituted 3(2H)-furanone products with excellent regio- and chemoselectivity. acs.org
Furthermore, a tandem oxa-Nazarov cyclization and dibromination of conjugated 1,2-diketones has been achieved using a binary acid system of Cu(OTf)₂ and diphenyl phosphate (B84403) (DPP-H) with N-bromosuccinimide (NBS). This method provides a direct route to 2,4-dibromo-3(2H)-furanones in good yields. google.com The proposed mechanism involves the formation of carbocationic enol intermediates, which then undergo bromination. google.com
While these methods are general for the synthesis of the 3(2H)-furanone skeleton, specific applications to the synthesis of 2,5-dimethyl-2-phenyl-3(2H)-furanone via an oxa-Nazarov pathway are not extensively detailed in the reviewed literature. However, the principles of these reactions are broadly applicable to appropriately substituted precursors.
Wolff Rearrangement Intermediates in Furanone Synthesis
The Wolff rearrangement of α-diazoketones provides a powerful method for the generation of highly reactive ketene (B1206846) intermediates. acs.orggoogle.com These ketenes can be trapped by various nucleophiles to yield carboxylic acid derivatives or can participate in cycloaddition reactions. acs.orggoogle.com In the context of 3(2H)-furanone synthesis, the intramolecular trapping of a ketene intermediate represents a viable, though less commonly cited, synthetic strategy.
One notable application involves the use of α-diazo-δ-keto-esters. In the presence of a Rh(II)/Pd(0) binary catalytic system, these substrates can undergo a cyclization/allylic alkylation cascade to produce highly substituted 3(2H)-furanones with a C2-quaternary center under mild conditions. nih.gov This process demonstrates high chemo-, regio-, and stereoselectivity, as well as excellent functional group tolerance. nih.gov The mechanism likely involves the formation of a rhodium carbene, which could then rearrange to a ketene that undergoes intramolecular cyclization.
While the Wolff rearrangement is a cornerstone of synthetic organic chemistry, its specific application for the direct synthesis of this compound is not explicitly documented in the available literature. Nevertheless, the generation of a suitable ketene intermediate from a precursor α-diazoketone, followed by an intramolecular cyclization, remains a plausible synthetic route.
Recyclization Processes and Ring Opening Reactions with Nucleophiles
The 3(2H)-furanone ring system is susceptible to reactions with various nucleophiles, which can lead to either addition products or, in some cases, ring-opening and subsequent recyclization to form new heterocyclic structures. The outcome of these reactions is highly dependent on the nature of the nucleophile, the substitution pattern of the furanone, and the reaction conditions.
Nitrogen-containing nucleophiles, in particular, have been shown to induce interesting transformations. For instance, the reaction of substituted 2H-furo[3,2-b]pyran-2-ones with diverse N-nucleophiles can result in different products depending on the nucleophile's structure. acs.orgnih.gov While aliphatic amines may lead to condensation products, dinucleophiles can cause recyclization through the opening of the furanone ring. acs.orgnih.gov This general reactivity suggests that 3(2H)-furanones can serve as precursors to other heterocyclic systems, such as pyrrolones and pyridazinones. acs.org
A study on 5-alkyl/aryl/hetaryl-4-cyano-3(2H)-furanones demonstrated their ability to undergo ring-cleavage and recyclization in the presence of water under mild basic conditions to yield 4-acyl/aroyl/hetaroyl-5-amino-3(2Н)-furanones. acs.org This highlights the potential for intramolecular rearrangements and the influence of substituents on the reactivity of the furanone core.
Direct nucleophilic addition to the carbonyl group of 3(2H)-furanones is also a fundamental reaction, with the outcome (reversible or irreversible) depending on the basicity of the nucleophile. youtube.com While specific studies on the recyclization and ring-opening of this compound with nucleophiles are scarce, the general principles of furanone reactivity suggest that it would be susceptible to such transformations.
Site-Specific Functionalization and Derivatization of Furanone Skeletons
The functionalization and derivatization of the 3(2H)-furanone skeleton are crucial for creating diverse molecular architectures and for structure-activity relationship studies. Various strategies have been developed to modify the furanone core at specific positions.
One powerful approach for functionalization is through transition metal-catalyzed C-H activation. A Rh(III)-catalyzed C-H activation strategy has been successfully employed for the synthesis of furanone-fused 1,2-benzothiazines. acs.orgnih.govacs.org This reaction proceeds via a cascade of C-H activation, regioselective annulation, and lactonization in a single pot, demonstrating a highly efficient method for constructing complex heterocyclic systems based on the furanone scaffold. acs.orgnih.govacs.org
Side-chain modifications of a parent 3(2H)-furanone offer another versatile route to a variety of derivatives. A series of 3(2H)-furanones has been synthesized by modifying the side chain of a precursor that was itself prepared from an isoxazole (B147169) derivative. nih.gov This approach allows for the introduction of various functional groups, making it suitable for creating libraries of compounds for biological screening. nih.gov
Furthermore, derivatization can also be achieved through reactions at the existing functional groups of the furanone. For example, the hydroxyl group of 4-hydroxy-2,5-dimethyl-3(2H)-furanone can be glucosylated. nih.govnih.gov This biotechnological approach, using glucosyltransferases, can enhance the water solubility and stability of the parent compound. nih.gov
The following table summarizes some examples of derivatization reactions of the 3(2H)-furanone skeleton:
| Precursor | Reagents and Conditions | Product | Reference |
| Sulfoximine and 4-Hydroxy-2-alkynoate | [RhCp*Cl₂]₂, AgSbF₆, DCE, 80 °C | Furanone-fused 1,2-benzothiazine | acs.orgnih.govacs.org |
| 3(2H)-furanone with a functionalized side chain | Various reagents for side-chain modification | Derivatized 3(2H)-furanones | nih.gov |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | UDP-glucose, Glucosyltransferase | Furaneol-β-D-glucopyranoside | nih.govnih.gov |
Advanced Spectroscopic and Structural Elucidation of Furanone Structures
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact elemental composition of a molecule. For 2,5-dimethyl-2-phenyl-3(2H)-furanone, which has a molecular formula of C₁₂H₁₂O₂, the theoretical exact mass can be calculated with high precision.
HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ or other adducts to several decimal places. The experimentally determined mass is then compared to the theoretical mass. A minimal mass difference, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula, confirming the presence of 12 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms and ruling out other potential formulas with a similar nominal mass. researchgate.net
Table 1: HRMS Data for C₁₂H₁₂O₂
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₂ |
| Theoretical Exact Mass [M] | 188.08373 u |
| Theoretical m/z [M+H]⁺ | 189.09101 u |
| Theoretical m/z [M+Na]⁺ | 211.07300 u |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of atomic connectivity. While specific experimental data for this compound is not widely published, a representative dataset can be predicted based on the analysis of related furanone structures. mdpi.comnanomaterchem.comresearchgate.net
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The methyl group at the C5 position, being attached to a double bond, would appear as a singlet. The methyl group at the C2 position would also be a singlet. The vinyl proton at C4 would appear as a singlet or a finely split quartet due to long-range coupling with the C5-methyl protons. The five protons of the phenyl group would resonate in the aromatic region (typically 7.2-7.6 ppm).
¹³C NMR: The carbon NMR spectrum would reveal 10 distinct signals, accounting for the molecular symmetry of the phenyl group (C-ortho, C-meta, and C-para carbons). Key signals would include the carbonyl carbon (C3) at a significantly downfield shift (~200 ppm), the quaternary carbon C2, and the olefinic carbons C4 and C5.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 | - | ~85 |
| C2-CH₃ | ~1.5 (s, 3H) | ~25 |
| C3 | - | ~205 |
| C4 | ~5.5 (s, 1H) | ~110 |
| C5 | - | ~175 |
| C5-CH₃ | ~2.1 (s, 3H) | ~15 |
| C-ipso | - | ~140 |
| C-ortho | ~7.4 (m, 2H) | ~126 |
| C-meta | ~7.3 (m, 2H) | ~129 |
| C-para | ~7.2 (m, 1H) | ~128 |
2D NMR (COSY, HSQC):
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). A COSY spectrum would show correlations between the aromatic protons of the phenyl group, helping to assign their specific positions. It could also reveal any long-range coupling between the C4 vinyl proton and the C5-methyl protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding, more easily interpreted, proton signals. For instance, the proton signal at ~5.5 ppm would show a cross-peak to the carbon signal at ~110 ppm, confirming their assignment as C4-H.
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization and Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. chemicalbook.comnih.govresearchgate.net
For this compound, the IR spectrum would be dominated by a very strong absorption band corresponding to the stretching vibration of the α,β-unsaturated ketone (C=O) group, typically found in the range of 1700-1740 cm⁻¹. Other key absorptions would include the C=C stretching of the furanone ring and the phenyl ring, C-O stretching of the lactone ether bond, and C-H stretching vibrations from the methyl and aromatic groups.
Raman spectroscopy provides complementary information. While the carbonyl stretch is often weak in Raman, the C=C double bonds of the furanone and phenyl rings would produce strong signals, aiding in the characterization of the unsaturated core of the molecule.
Table 3: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
|---|---|---|
| 3100-3000 | Aromatic C-H | Stretch |
| 3000-2850 | Aliphatic C-H | Stretch |
| ~1720 | C=O (α,β-unsaturated ketone) | Stretch |
| ~1650 | Furanone C=C | Stretch |
| 1600, 1480 | Phenyl C=C | Ring Stretch |
| ~1200 | C-O (lactone ether) | Stretch |
X-ray Crystallography for Definitive Solid-State Structural Confirmation and Stereochemical Assignment
While NMR provides the connectivity, X-ray crystallography offers the ultimate confirmation of a molecule's three-dimensional structure in the solid state, provided a suitable single crystal can be grown. This technique would definitively establish the relative stereochemistry and provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net
For this compound, a crystal structure analysis would reveal the planarity of the furanone ring and the precise orientation of the phenyl and methyl substituents at the C2 stereocenter. Furthermore, it would elucidate the intermolecular packing forces in the crystal lattice, such as van der Waals interactions or potential π-π stacking between phenyl rings of adjacent molecules, which govern the macroscopic properties of the solid material.
Surface-Sensitive Spectroscopic Techniques for Analyzing Immobilized Furanones
When furanone compounds are immobilized on surfaces, for applications such as antibacterial coatings, specialized surface-sensitive techniques are required to confirm their presence and integrity. researchgate.netnih.govnih.govtandfonline.comresearchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS is a quantitative technique that provides the elemental composition and chemical state of the elements on the top 2-10 nm of a surface. phi.comphi.comnih.gov If this compound were attached to a substrate (e.g., silicon or titanium), XPS would be used to detect the characteristic C 1s and O 1s signals. High-resolution scans of the C 1s region could distinguish between different carbon environments, such as C-C/C-H, C-O, and C=O, confirming the molecular integrity of the immobilized furanone. nih.gov
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly surface-sensitive technique (1-2 nm sampling depth) that provides detailed molecular information by detecting fragment ions ejected from the surface. diva-portal.org It can identify characteristic molecular fragments of the furanone and the phenyl group, providing unambiguous evidence of the compound's presence on the surface. ToF-SIMS imaging can also map the lateral distribution of the immobilized molecules, assessing the uniformity of the coating. phi.com
Chiroptical Spectroscopy for Absolute Configuration Determination
The C2 carbon in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S forms). Chiroptical techniques are essential for determining the absolute configuration of a specific enantiomer.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com Each enantiomer of the furanone would produce a CD spectrum that is a mirror image of the other, with characteristic positive or negative absorptions (Cotton effects) corresponding to electronic transitions (e.g., n→π* and π→π* of the enone chromophore). nih.govresearchgate.netrug.nlcore.ac.uk By comparing the experimental CD spectrum to spectra predicted by quantum mechanical calculations for a known configuration (e.g., the R-isomer), the absolute configuration of the sample can be determined. acs.orgnih.govamazonaws.com
Modified Mosher's Method: This is a powerful NMR-based technique for determining the absolute configuration of chiral alcohols and amines. nih.govresearchgate.net Although the target molecule is a ketone, if a synthetic precursor with a chiral alcohol at the C2 position were available, Mosher's method could be applied. The method involves forming diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). oregonstate.edunih.govspringernature.comumn.edu A systematic analysis of the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons near the newly formed ester allows for the assignment of the absolute configuration of the original alcohol stereocenter.
Theoretical and Computational Chemistry Approaches in Furanone Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) have become a cornerstone for predicting the electronic structure and reactivity of organic compounds, including the furanone scaffold.
DFT calculations allow for the precise determination of a molecule's geometry and the distribution of its electrons. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests that a molecule is more reactive. For furanone derivatives, understanding the HOMO-LUMO gap can help predict their susceptibility to nucleophilic or electrophilic attack.
Table 1: Representative Calculated Electronic Properties for Furanone Derivatives (Note: Data below is illustrative of typical values for furanone-type structures as specific data for 2,5-dimethyl-2-phenyl-3(2H)-furanone is not available in the cited literature.)
| Property | Calculated Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | -1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |
| Dipole Moment | 3.5 D | DFT/B3LYP |
Mechanistic Studies through Computational Modeling of Transition States and Reaction Pathways
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy intermediates that connect reactants, intermediates, and products.
For furanones, this approach is invaluable for understanding their synthesis and degradation. For example, the formation of flavor-active furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) via the Maillard reaction has been a subject of interest. researchgate.netmdpi.com Computational studies can model the complex series of steps, calculating the activation energies for each proposed intermediate and transition state. This helps to confirm or refute proposed mechanisms and explain why certain products are favored under specific reaction conditions (e.g., temperature, pH). Such studies provide a detailed, step-by-step view of bond-breaking and bond-forming events that is unattainable through experimental observation alone.
Conformational Analysis and Stereochemical Prediction via Molecular Dynamics Simulations
Molecules that are not completely rigid can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them. For a molecule like this compound, the rotation of the phenyl group relative to the furanone ring introduces conformational flexibility.
Molecular Dynamics (MD) simulations are particularly useful for this purpose. nih.gov MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. psu.edursc.orgnih.gov By running a simulation for a sufficient length of time, a representative ensemble of the molecule's possible conformations can be generated. This allows researchers to identify the most populated conformational states and understand the dynamic behavior of the molecule in different environments (e.g., in a vacuum or in a solvent). This information is crucial for predicting how the molecule might fit into an enzyme's active site or how it interacts with other molecules. The absolute configuration of chiral furanones has also been determined using computational methods in conjunction with techniques like vibrational circular dichroism. nih.gov
Prediction of Spectroscopic Properties for Structural Verification
Computational chemistry provides highly accurate methods for predicting the spectroscopic properties of molecules, which is essential for verifying their structure.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (both ¹H and ¹³C) is a common application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for this purpose. researchgate.netresearchgate.net Calculated chemical shifts can be compared with experimental data to confirm structural assignments, especially for complex molecules with ambiguous signals. For a novel or uncharacterized compound, predicted NMR data can provide a powerful guide for its identification.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Furanone Analog (Note: This table illustrates the principle using a representative furanone derivative. Specific data for this compound is not available in the cited literature.)
| Nucleus/Mode | Predicted Chemical Shift / Frequency | Experimental Chemical Shift / Frequency |
| ¹H (vinyl) | 5.4 ppm | 5.3 ppm |
| ¹³C (C=O) | 205.8 ppm | 206.9 ppm |
| ¹³C (C-O) | 89.1 ppm | 90.3 ppm |
| IR (C=O stretch) | 1710 cm⁻¹ | 1703 cm⁻¹ |
In silico Design of Novel Furanone Scaffolds and Synthetic Strategies
Beyond analyzing existing molecules, computational chemistry plays a vital role in the in silico (computer-based) design of new ones. researchgate.netmdpi.com This is particularly relevant in drug discovery and materials science. Researchers can design virtual libraries of novel furanone scaffolds by modifying substituents on the core ring.
Computational tools can then be used to predict the properties of these designed molecules. For instance, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build models that correlate structural features with biological activity. researchgate.net Molecular docking simulations can predict how well a designed furanone derivative might bind to a specific biological target, such as a kinase or another enzyme. researchgate.net This allows for the rapid screening of thousands of potential compounds, prioritizing the most promising candidates for chemical synthesis and experimental testing. This in silico approach significantly accelerates the discovery process, saving time and resources by focusing laboratory efforts on molecules with the highest probability of success. nih.gov
Furanones As Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis
Applications in the Construction of Complex Organic Molecules
The 3(2H)-furanone moiety is a valuable intermediate in the synthesis of complex organic structures. Its inherent functionality, including a ketone and an ether linkage within a five-membered ring, allows for a variety of chemical transformations. Chemists utilize these scaffolds as starting points for building more intricate molecular architectures through reactions that modify the ring or its substituents. For instance, rhodium and palladium catalytic systems have been used to create highly substituted 3(2H)-furanones that possess C2-quaternary centers, which are challenging structural motifs to construct. organic-chemistry.org
Strategic Role in Natural Product Synthesis and Analogues
Furanones are integral components of numerous natural products and are key intermediates in their total synthesis. A prominent example from the broader furanone family is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), a key flavor compound found in fruits like strawberries and pineapples. researchgate.netnih.gov The synthesis of such natural products and their analogues often relies on the strategic manipulation of the furanone core. While this highlights the importance of the furanone class, specific instances of 2,5-dimethyl-2-phenyl-3(2H)-furanone being used in the synthesis of a natural product are not detailed in the available literature.
Development of Novel Heterocyclic Systems Incorporating the Furanone Moiety
The furanone ring can be used as a precursor to other heterocyclic systems through ring-opening and ring-transformation reactions. Substituted furan-2(5H)-ones, a related class, are widely employed as precursors for a diverse range of heterocyclic compounds with various biological activities. researchgate.net For the 3(2H)-furanone class, their chemical structure allows for reactions that can lead to the formation of different heterocyclic frameworks, although specific, documented examples starting from this compound are scarce.
Functionalization of Furanone Scaffolds for Broad Chemical Utility
The functionalization of existing furanone scaffolds is a common strategy to create libraries of compounds for various applications. For example, aldol (B89426) condensation reactions on related dihydro-3(2H)-furanones have been used to introduce substituents at the C4 position. google.com This type of functionalization allows for the tuning of the molecule's properties. While this demonstrates a general principle of furanone chemistry, specific studies detailing the systematic functionalization of the this compound scaffold are not prominent.
Precursors for Specific Chemical Analogues (e.g., aza-prostaglandin analogues)
Certain furanone derivatives have been successfully transformed into aza-prostaglandin analogues. researchgate.net Prostaglandins and their analogues are biologically important molecules, and creating heterocyclic versions is of significant interest in medicinal chemistry. This has been achieved through facile routes starting from highly functionalized 3(2H)-furanones. researchgate.net However, the literature does not specify the use of this compound as a direct precursor for this particular class of analogues.
Enzymatic and Biomimetic Synthesis of Furanone Derivatives
Elucidation of Enzymatic Pathways for Furanone Formation
The biological pathways for the formation of furanone derivatives have been extensively studied in both plants and microorganisms. nih.govasm.org In strawberry fruits (Fragaria × ananassa), the key flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is synthesized through a series of enzymatic steps. researchgate.net Isotopic labeling studies have identified D-fructose-1,6-diphosphate as the primary natural precursor for HDMF in fruits. nih.govnih.gov The final step in this pathway is catalyzed by an enone oxidoreductase. nih.govoup.com
Microorganisms, particularly the yeast Zygosaccharomyces rouxii, are also known to produce HDMF. asm.org Studies have shown that this yeast can transform exogenously supplied D-fructose-1,6-bisphosphate into HDMF, indicating the presence of the necessary enzymatic machinery. asm.org Incubation of protein extracts from Z. rouxii with this precursor led to the formation of HDMF, confirming that the required enzymes are present within the yeast cells. asm.org While the naturally occurring HDMF is often racemic, experiments conducted under slightly acidic conditions (pH 5) with both strawberry protein extract and Z. rouxii demonstrated the formation of enantiomerically enriched HDMF, providing clear evidence of stereoselective, enzymatically catalyzed reactions. nih.gov
Structural Basis for Enzymatic Mechanisms through X-ray Crystallography and Isotopic Labeling Studies
The molecular mechanisms governing enzymatic furanone synthesis have been elucidated through advanced structural and analytical techniques. The key enzyme in the biosynthesis of the strawberry flavor compound HDMF, Fragaria x ananassa enone oxidoreductase (FaEO), has been a primary subject of these investigations. researchgate.net
X-ray crystallography has provided high-resolution (≤1.6 Å) structures of FaEO in various states, including in complex with its product, HDMF, and several substrate analogs. researchgate.netnih.gov These structural analyses revealed that FaEO is a monomeric enzyme featuring a Rossmann-fold, with an active site that is significantly shaped by a bound NAD(P)H cofactor. researchgate.net The crystallographic data provides a detailed three-dimensional view of how substrates and cofactors are oriented within the active site to facilitate the catalytic reaction. researchgate.netnih.gov The atomic coordinates and structure factors for these complexes have been deposited in the Protein Data Bank (e.g., PDB ID: 4IDB). researchgate.netnih.gov
Isotopic labeling studies have been crucial in confirming the mechanism proposed by the structural data. nih.gov Experiments using deuterium-labeled precursors have shown that the biosynthesis of HDMF involves the transformation of the complete carbon chain of D-fructose. nih.gov Specifically, deuterium-labeling experiments coupled with chiral-phase analysis demonstrated that the final step in HDMF synthesis involves the transfer of the 4R-hydride from the NAD(P)H cofactor to the exocyclic double bond of the precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). researchgate.netnih.gov This reduction leads to a cyclic achiral enolate intermediate that is subsequently protonated to yield HDMF. researchgate.net
Biocatalytic Approaches for Furanone Synthesis and Glycosylation (e.g., Transglucosylation by Sucrose (B13894) Phosphorylase)
Biocatalysis offers a powerful tool for the synthesis and modification of furanone derivatives, including glycosylation, which can enhance the stability and alter the physical properties of these compounds. nih.govnih.gov A notable example is the use of sucrose phosphorylase from Leuconostoc mesenteroides to catalyze the transglucosylation of 4-hydroxy-3(2H)-furanone derivatives. nih.gov
This enzyme efficiently transfers a glucosyl moiety from sucrose to various furanone acceptors. nih.gov This biomimetic approach improves the stability of the furanone aglycones and can modify their sensory characteristics. nih.govmdpi.com For instance, the glucosylated form of HDMF (DMF-G) is an odorless powder, in contrast to the pineapple-flavored aglycone. nih.gov These glucosides can function as prodrugs, as they can be hydrolyzed by intestinal enzymes to release the bioactive aglycone. nih.gov
Sucrose phosphorylase exhibits broad acceptor promiscuity, making it a versatile catalyst in chemical engineering for producing various high-value glycosides. nih.govmdpi.com The enzyme operates through a double-displacement mechanism, forming a covalent β-glucosyl-enzyme intermediate that can be intercepted by an acceptor molecule like a hydroxyfuranone. researchgate.net
Below is a table summarizing the results of transglucosylation reactions on different furanone substrates using sucrose phosphorylase.
| Acceptor Substrate (Aglycone) | Major Glucosylated Product(s) | Transfer Ratio | Properties of Glucoside |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | 2,5-dimethyl-3(2H)-furanone 4-O-α-D-glucopyranoside (DMF-G) | >45% | Odorless, stable powder |
| 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone / 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF) | 2-ethyl-5-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (2E5MF-G) and 5-ethyl-2-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside (5E2MF-G) | >45% | Odorless, stable white powder |
Optimization of Enzymatic Reaction Conditions for Chemoenzymatic Furanone Production
The efficiency of chemoenzymatic processes for producing furanones is highly dependent on the optimization of various reaction parameters. fz-juelich.de The performance of enzyme cascades can be affected by factors such as enzyme stability, inhibitory interactions, and suboptimal reaction conditions. fz-juelich.de
For the enzymatic synthesis of HDMF catalyzed by the FaQR enzyme (an enone oxidoreductase), key conditions have been optimized to maximize yield. The formation of HDMF is a two-substrate reaction, dependent on the concentrations of both D-fructose-1,6-diphosphate and the cofactor NADH. nih.gov The enzyme displays a temperature optimum of 37°C and a broad pH optimum that peaks at pH 7.0. nih.gov However, significant activity (around 70%) is retained at a more acidic pH of 5.0, which is crucial for demonstrating the formation of enantiomerically enriched product, as racemization is minimal at this pH. nih.govnih.gov Complete inhibition of enzymatic HDMF synthesis occurs at pH values below 4.0 or above 8.0. nih.gov
Kinetic studies have determined the apparent Michaelis constant (Km) for the substrates of the FaQR enzyme. The apparent Km was found to be 3.5 mM for D-fructose-1,6-diphosphate and 30 μM for NADH, providing valuable data for designing and scaling up the biocatalytic process. nih.gov Strategies for optimizing in vitro multi-enzymatic reactions often involve adjusting parameters like buffer composition, pH, and substrate/cofactor concentrations to achieve maximum conversion and yield. fz-juelich.de
Future Research Directions and Emerging Paradigms in 2,5 Dimethyl 2 Phenyl 3 2h Furanone Chemistry
Development of Next-Generation Asymmetric Synthetic Strategies for Furanone Enantiomers
The synthesis of enantiomerically pure furanones is of paramount importance due to the often distinct biological activities of different stereoisomers. scispace.comnih.gov Future research will focus on developing more efficient and versatile asymmetric synthetic methods. A promising avenue is the use of novel chiral catalysts, including organocatalysts and transition-metal complexes, to achieve high enantioselectivity in the construction of the furanone core. researchgate.net The development of catalytic systems that can control the stereochemistry at the C2 quaternary center of 2,5-dimethyl-2-phenyl-3(2H)-furanone remains a significant challenge and a key research objective.
Strategies employing chiral auxiliaries attached to the furanone precursor are also being refined to allow for diastereoselective reactions, with the auxiliary being readily removable post-synthesis. scispace.com Furthermore, dynamic kinetic resolution processes, where a racemic starting material is converted into a single enantiomer of the product, are expected to become more prevalent. researchgate.net These next-generation strategies will aim for higher yields, broader substrate scope, and improved atom economy, making the synthesis of chiral furanones more sustainable and cost-effective.
Exploration of Unconventional Activation Modes and Catalytic Cycles for Furanone Reactivity
Moving beyond traditional thermal activation, future research will increasingly explore unconventional methods to modulate the reactivity of this compound. Photoredox catalysis, for instance, offers a powerful tool for generating radical intermediates from furanones under mild conditions, enabling novel carbon-carbon and carbon-heteroatom bond formations. researchgate.net Similarly, electrochemistry provides a means to control the redox state of the furanone and its reaction partners with high precision, opening up new avenues for synthetic transformations.
The design of novel catalytic cycles is another critical area of investigation. This includes the development of cascade reactions where multiple transformations occur in a single pot, leading to a rapid increase in molecular complexity from simple furanone precursors. organic-chemistry.org Understanding and controlling the regioselectivity of such reactions, for example, in the tandem reaction of diynones with alcohols to form furanones, will be a key focus. acs.orgacs.org The exploration of synergistic catalysis, where two or more catalysts work in concert to promote a reaction that is not possible with either catalyst alone, will also be crucial for discovering new furanone reactivity.
Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Investigations
A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. nih.gov The application of advanced in-situ spectroscopic techniques will be pivotal in elucidating the intricate mechanistic details of reactions involving this compound. Techniques such as operando spectroscopy, which involves the simultaneous measurement of catalytic performance and spectroscopic characterization under actual reaction conditions, will provide invaluable insights into the structure-activity relationships of catalysts. wikipedia.orgnumberanalytics.comnumberanalytics.com
Real-time monitoring of reaction kinetics and the identification of transient intermediates can be achieved using techniques like in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. magritek.comou.edumdpi.com This will allow for the validation of proposed catalytic cycles and the identification of rate-determining steps. youtube.com For instance, monitoring the formation and disappearance of key intermediates can help in optimizing reaction conditions to maximize yield and selectivity. researchgate.netresearchgate.net The data gathered from these in-situ studies will be crucial for building accurate kinetic models and for the rational design of more efficient catalytic systems. chemcatbio.org
Integration of Machine Learning and Artificial Intelligence for Predictive Furanone Design and Reaction Discovery
Synergistic Coupling of Experimental and Computational Methodologies for Comprehensive Chemical Insight
The synergy between experimental and computational chemistry offers a powerful approach for gaining a comprehensive understanding of the chemical behavior of this compound. nih.govresearchgate.net Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcome of asymmetric reactions. ajchem-b.comresearchgate.net This theoretical insight can guide the design of new experiments and help in the interpretation of experimental results. nih.govmdpi.com
For instance, computational studies can be used to understand the binding of a furanone substrate to a catalyst's active site, providing a rationale for the observed selectivity. nih.gov The activation strain model can be employed to analyze the origins of reaction barriers and to understand how modifications to the catalyst or substrate can influence reactivity. nih.gov The combination of experimental data from in-situ spectroscopy with computational modeling will provide a detailed, atomistic-level picture of reaction mechanisms, paving the way for the rational design of next-generation catalysts and synthetic strategies for furanone chemistry. acs.org
Q & A
Q. What are the primary synthetic routes for 2,5-dimethyl-2-phenyl-3(2H)-furanone, and what methodological considerations are critical for optimizing yield?
The compound can be synthesized via:
- Maillard Reaction : Using pentose sugars (e.g., rhamnose) and amino acids (e.g., lysine) under controlled pH (5.0–7.0) and phosphate buffer conditions. Yields >40% are achievable with optimized precursor ratios and thermal processing (120–140°C) .
- Enzymatic Biosynthesis : Heterologous expression of FaQR in E. coli enables stereospecific production. Substrate specificity for 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone is confirmed via LC-MS/MS .
- Chemical Synthesis : Methyl α-D-glucopyranoside serves as a low-cost precursor in a multi-step pathway involving oxidation and cyclization .
Q. Critical Parameters :
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
- GC-MS : Solid-phase extraction (SPE) with polar sorbents (e.g., C18) followed by derivatization (silylation) enhances detection limits (0.1–1.0 ppm) .
- Capillary Electrophoresis (CE) : Chiral separation of enantiomers using β-cyclodextrin additives achieves resolution (R > 1.5) for stereochemical studies .
- HPLC-UV/Vis : Reverse-phase C18 columns with methanol/water gradients (λ = 280 nm) are suitable for quantification in food extracts .
Q. What biochemical pathways contribute to the natural biosynthesis of this compound in plant systems?
- Enzymatic Pathway : FaQR catalyzes the conversion of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone to the target compound in strawberries. Substrate specificity is confirmed via kinetic assays (Km = 0.8 mM) .
- Oxidative Degradation : Methylglyoxal, a Maillard intermediate, undergoes hydrolysis and cyclization to form the furanone backbone .
Advanced Research Questions
Q. How can fractional factorial design optimize reaction parameters for Maillard-driven synthesis?
A 3<sup>4−1</sup> fractional factorial design (16 trials) identified critical parameters for maximizing yield:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Precursor ratio (Rhamnose:Lysine) | 2:1–4:1 | ↑ 25–30% |
| Phosphate buffer | 0.1–0.3 M | ↑ 40–45% |
| pH | 5.5–6.5 | ↑ 10–15% |
| Temperature | 120–130°C | Minimal effect |
Q. Methodology :
Q. What strategies resolve contradictions in solubility data across solvent systems?
Discrepancies arise from solvent polarity and temperature:
| Solvent | Solubility (mg/mL, 25°C) | Source |
|---|---|---|
| Water | 12.3 ± 0.5 | |
| Ethanol | 85.7 ± 2.1 | |
| Hexane | 1.2 ± 0.1 |
Q. Resolution :
Q. How do enzymatic and chemical synthesis compare in stereochemical control?
| Parameter | Enzymatic (FaQR) | Chemical (Maillard) |
|---|---|---|
| Stereoselectivity | >98% ee | Racemic mixture |
| Yield | 60–70% | 40–50% |
| Environmental Impact | Low waste (aqueous) | High energy input |
Method : Circular dichroism (CD) confirms enantiomeric excess .
Q. What intermediates are critical in methylglyoxal-mediated formation?
Key intermediates:
2-Hydroxy-3,4-dioxopentanal : Detected via LC-MS (m/z 131.03).
Diacetyl (DA) : Forms via oxidative cleavage (GC-MS, m/z 86).
4-Hydroxy-5-methyl-3(2H)-furanone : Precursor with antioxidant activity (DPPH assay) .
Q. What methodologies assess antimicrobial efficacy against biofilms?
Q. How do IFRA guidelines influence permissible concentrations?
- Dermal Sensitization : Limit = 0.02% in leave-on products (RIFM safety assessment) .
- Systemic Toxicity : Acceptable daily intake (ADI) = 0.1 mg/kg body weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
